molecular formula C10H13ClN2 B14176644 Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 919079-42-8

Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-

Cat. No.: B14176644
CAS No.: 919079-42-8
M. Wt: 196.67 g/mol
InChI Key: SYOVMUHPOYRFAL-JTQLQIEISA-N
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Description

Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- typically involves the chlorination of pyridine derivatives followed by the introduction of the pyrrolidinyl group. One common method is the reaction of pyridine with chlorine in the presence of a catalyst to form 4-chloropyridine. This intermediate can then be reacted with a pyrrolidinyl derivative under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium for coupling reactions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives such as:

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Uniqueness

Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other chloropyridine derivatives .

Properties

CAS No.

919079-42-8

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H13ClN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

SYOVMUHPOYRFAL-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1C2=C(C=CN=C2)Cl

Canonical SMILES

CN1CCCC1C2=C(C=CN=C2)Cl

Origin of Product

United States

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